tert-Butyl 2-(4-bromo-2-fluoroanilino)-2-oxoethylcarbamate
Overview
Description
tert-Butyl 2-(4-bromo-2-fluoroanilino)-2-oxoethylcarbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-oxoethyl chain, which is further connected to a 4-bromo-2-fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromo-2-fluoroanilino)-2-oxoethylcarbamate typically involves the following steps:
Formation of 4-bromo-2-fluoroaniline: This can be synthesized from 2,4,6-trimethylbenzenamine and malonic acid.
Coupling Reaction: The 4-bromo-2-fluoroaniline is then coupled with tert-butyl 2-oxoethylcarbamate under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed:
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Products: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions with other aromatic or aliphatic compounds.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis to create more complex molecules for research and development. Biology : It may be used in the study of biological pathways and interactions due to its unique structure. Medicine Industry : Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromo-2-fluoroanilino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-2-fluorophenyl)carbamate
- 4-Bromo-2-fluoroaniline
- tert-Butyl 4-bromo-2-fluorobenzoate
Uniqueness
- The presence of both bromo and fluoro groups in the aniline moiety provides unique reactivity and properties.
- The tert-butyl carbamate group offers stability and protection during synthetic transformations.
- The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O3/c1-13(2,3)20-12(19)16-7-11(18)17-10-5-4-8(14)6-9(10)15/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQSDRAMRQMMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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